methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
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Overview
Description
Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate is an organic compound with the molecular formula C13H23NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes functionalization to introduce the amino group.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with methyl chloroacetate in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids that may have different reactivity and biological properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate: A stereoisomer with similar properties but different spatial arrangement.
Methyl 2-[(1S,2R)-2-amino-cyclopentyl]acetate: Lacks the Boc protection, making it more reactive.
Ethyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate: An ethyl ester analog with slightly different physical properties.
Uniqueness
Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate is unique due to its specific stereochemistry and the presence of both Boc-protected amine and ester functional groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(10)8-11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 |
InChI Key |
BLVYUMDDYPUXLH-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)OC |
Origin of Product |
United States |
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